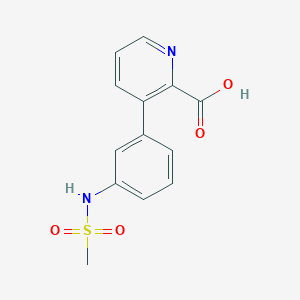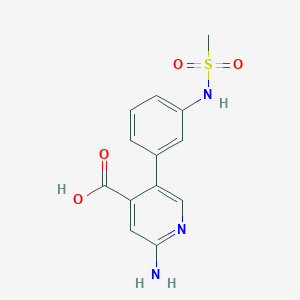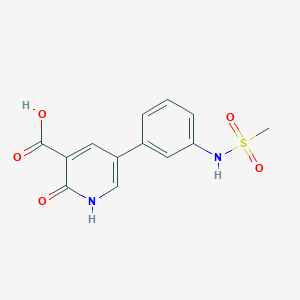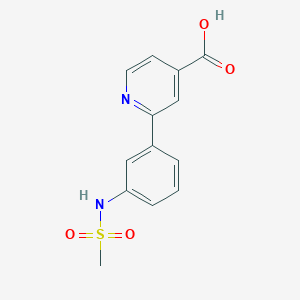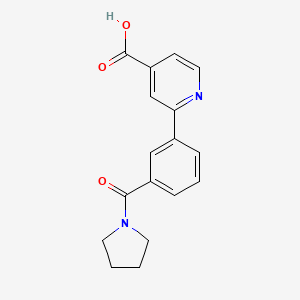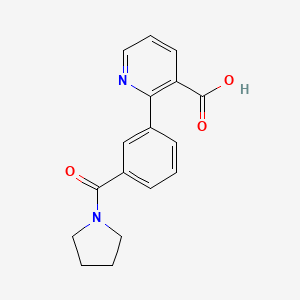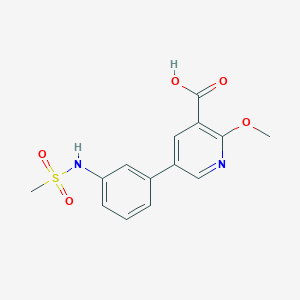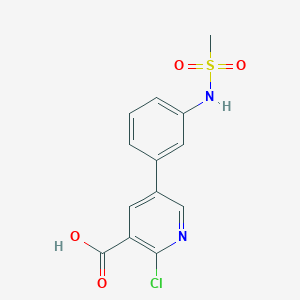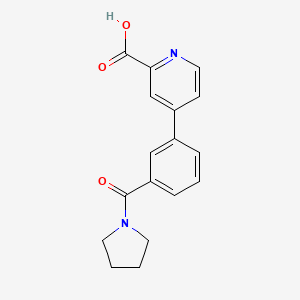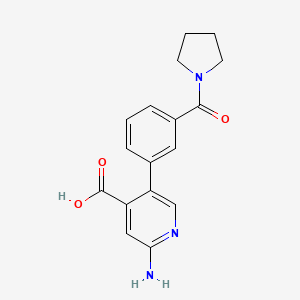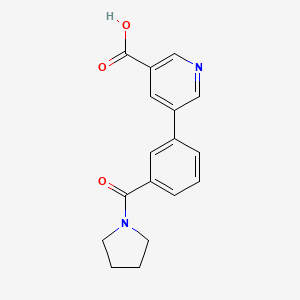
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% (5-PPCA) is a compound belonging to the family of pyridine-containing compounds. This compound is found in various plants, fungi and bacteria, and has been used in biomedical research for many years. 5-PPCA has a wide range of applications, including therapeutic, diagnostic and imaging applications. It is also used in the synthesis of various drugs and has been studied for its potential as a therapeutic agent.
科学的研究の応用
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been investigated for its potential use as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a diagnostic and imaging agent, as it has been shown to be able to detect certain diseases and conditions. Additionally, it has been studied for its potential use in the synthesis of various drugs, as it has been shown to be able to increase the solubility of certain compounds.
作用機序
The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is not fully understood. However, it is thought to act as an agonist of the nicotinic acetylcholine receptor, which is found in the central and peripheral nervous systems. It is also thought to interact with other proteins and receptors, such as the serotonin receptor and the GABA receptor, which may be involved in its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which can lead to improved mood and cognitive function. It has also been shown to reduce inflammation and oxidative stress, which can help to protect against certain diseases and conditions. Additionally, it has been shown to have anti-cancer properties, as it has been shown to reduce the growth and spread of certain types of cancer cells.
実験室実験の利点と制限
The use of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be purified by recrystallization or other purification methods. Additionally, it is relatively stable and can be stored at room temperature. However, it is important to note that 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is a potent compound and should be handled with caution. It should only be used in the laboratory by trained personnel, and the concentration should be carefully monitored.
将来の方向性
The potential applications of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% are still being explored. Future research may focus on its potential as a therapeutic agent, as well as its potential as a diagnostic and imaging agent. Additionally, further research may focus on its potential to increase the solubility of certain compounds, as well as its potential to reduce inflammation and oxidative stress. Additionally, further research may focus on its potential to reduce the growth and spread of certain types of cancer cells. Finally, further research may focus on its potential to interact with other proteins and receptors, such as the serotonin receptor and the GABA receptor.
合成法
The synthesis of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is a multi-step process that involves the use of various reagents and catalysts. The process begins with the reaction of a pyridine-containing compound with a carbonyl group, such as an aldehyde or ketone. The product of this reaction is an intermediate compound, which is then reacted with a base, such as sodium hydroxide, to form the final product. The product can then be purified by recrystallization or other purification methods.
特性
IUPAC Name |
5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-6-1-2-7-19)13-5-3-4-12(8-13)14-9-15(17(21)22)11-18-10-14/h3-5,8-11H,1-2,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICPQPQXZBUERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688373 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-78-0 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


